N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyrazole core linked to a 4-methoxybenzo[d]thiazole moiety and a pyridinylmethyl group. The 4-methoxy substitution on the benzothiazole ring may enhance metabolic stability, while the pyridinylmethyl group could improve solubility and target binding .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-14(9-11-21-23)18(25)24(12-13-6-3-4-10-20-13)19-22-17-15(26-2)7-5-8-16(17)27-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLIZARXCBKADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these rings with the pyridine moiety.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings with the pyridine moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on synthesis, substituent effects, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Structural Similarities and Differences The target compound shares a benzothiazole-pyrazole scaffold with N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Entry 3, Table 1), but its 4-methoxy group and pyridinylmethyl substitution distinguish it. These modifications may reduce metabolic degradation compared to acetamide derivatives . Unlike Dasatinib (Entry 2), which uses a pyrimidine-thiazole core for dual kinase inhibition, the target compound lacks a pyrimidine ring, suggesting narrower target specificity .
Synthetic Pathways The synthesis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate analogs (Entry 4) involves coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amine coupling . A similar approach could apply to the target compound, with pyridinylmethylamine as the coupling partner .
Biological Implications Thiazole-5-carboxamides (e.g., Dasatinib) exhibit nanomolar-range IC50 values against kinases like BCR-ABL . The target compound’s 4-methoxy group may enhance membrane permeability, but the absence of a hydroxyethylpiperazine group (as in Dasatinib) could limit solubility . Pyrazole-thiazole hybrids (Entry 3) show moderate anticancer activity in vitro, suggesting the target compound may require optimization for potency .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The molecular formula of the compound is with a molecular weight of 380.42 g/mol. The structure features a methoxybenzo[d]thiazole moiety, a pyrazole core, and a pyridine substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole and pyrazole rings through condensation reactions with appropriate precursors. The following general pathway can be outlined:
- Formation of the benzo[d]thiazole : Using 4-methoxybenzenethiol and a suitable electrophile.
- Synthesis of the pyrazole : Condensation of hydrazine derivatives with carbonyl compounds.
- Final coupling reaction : Linking the pyrazole with the pyridine moiety to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing IC50 values that suggest potent antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| Non-small cell lung cancer | 0.004 |
| Colon cancer | 0.006 |
| Melanoma | 0.005 |
| Ovarian cancer | 0.007 |
These results demonstrate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) against Gram-positive bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Enterococcus faecalis | 0.12 |
These findings suggest that it may serve as a potential candidate for developing new antimicrobial agents.
The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer progression and inflammation.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to controls.
- Combination Therapy : Research suggests enhanced efficacy when used in combination with standard chemotherapeutic agents, indicating potential for synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
